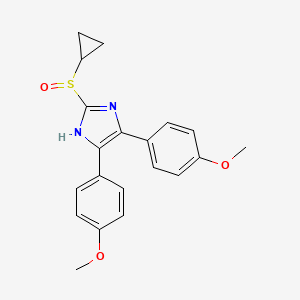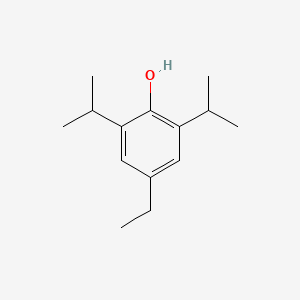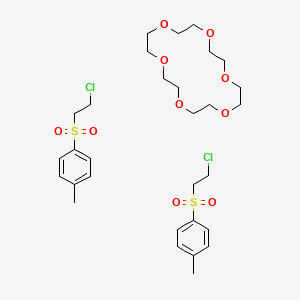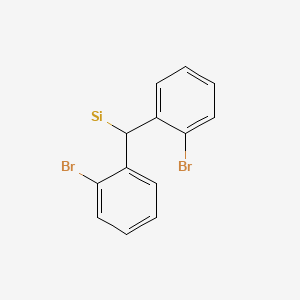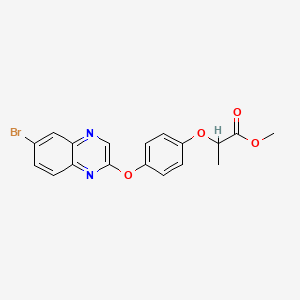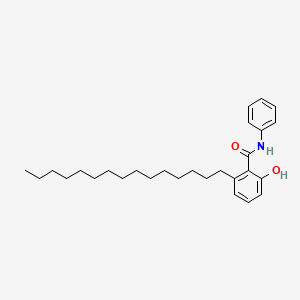
2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- involves several steps, typically starting with the preparation of the piperazinedione core. This can be achieved through the cyclization of appropriate diamines with diketones under controlled conditions. The hexyl group and piperidinobenzyl substituent are then introduced through subsequent alkylation and substitution reactions. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include halides and amines.
Applications De Recherche Scientifique
2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- can be compared with other similar compounds, such as:
2,3-Piperazinedione: A simpler analog without the hexyl and piperidinobenzyl substituents, used in basic research and as a precursor in synthesis.
1-Butyl-2,3-piperazinedione: Another analog with a butyl group, studied for its distinct chemical and biological properties.
1-Hexyl-4-(p-(4-pyridylamino)benzyl)-2,3-piperazinedione: A structurally related compound with a pyridylamino group, highlighting the diversity of functional groups that can be introduced to the piperazinedione core.
Propriétés
Numéro CAS |
77917-97-6 |
|---|---|
Formule moléculaire |
C22H34ClN3O2 |
Poids moléculaire |
408.0 g/mol |
Nom IUPAC |
1-hexyl-4-[(4-piperidin-1-ylphenyl)methyl]piperazine-2,3-dione;hydrochloride |
InChI |
InChI=1S/C22H33N3O2.ClH/c1-2-3-4-6-15-24-16-17-25(22(27)21(24)26)18-19-9-11-20(12-10-19)23-13-7-5-8-14-23;/h9-12H,2-8,13-18H2,1H3;1H |
Clé InChI |
JOQGDICZXAEILC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1CCN(C(=O)C1=O)CC2=CC=C(C=C2)N3CCCCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



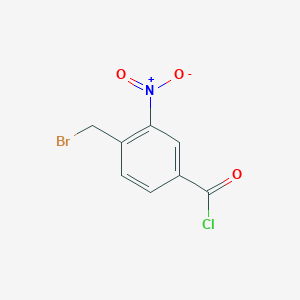
![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)

